MRS-2179

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N5O9P2-2 |

|---|---|

Molecular Weight |

423.21 g/mol |

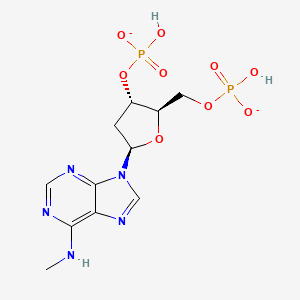

IUPAC Name |

[(2R,3S,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H17N5O9P2/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22)/p-2/t6-,7+,8+/m0/s1 |

InChI Key |

CCPLITQNIFLYQB-XLPZGREQSA-L |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-] |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MRS-2179 on the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRS-2179, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents. This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.[1]

Mechanism of Action: Competitive Antagonism

This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, functions as a competitive antagonist at the P2Y1 receptor.[2][3] This means that this compound binds to the same site on the P2Y1 receptor as the endogenous agonist ADP, but its binding does not elicit a cellular response. Instead, it blocks ADP from binding and activating the receptor, thereby inhibiting downstream signaling events. The potency of this compound as a competitive antagonist has been demonstrated in various studies.[4]

Upon activation by ADP, the P2Y1 receptor couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[1] this compound effectively inhibits these ADP-induced downstream effects, including Ca2+ mobilization and platelet aggregation.[5][6]

Quantitative Pharmacological Data

The affinity and potency of this compound have been determined through various in vitro assays. The data presented below summarizes key quantitative parameters, providing a comparative overview of its pharmacological profile.

| Parameter | Value | Species/System | Reference |

| KB | 100 nM | - | [2] |

| Kb | 102 nM | Turkey P2Y1 Receptor | [7] |

| Ki | 100 nM | - | [3] |

| Ki | 84 nM | P2Y1-R expressing Sf9 cell membranes | [8][9] |

| pA2 | 6.99 | Turkey P2Y1 Receptor | [7] |

| IC50 (Platelet Aggregation) | 0.95 nM (for MRS2500, a related potent antagonist) | Human Platelets | [6] |

Selectivity Profile of this compound

This compound exhibits selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes.

| Receptor Subtype | IC50 | Reference |

| P2X1 | 1.15 µM | [2][7] |

| P2X3 | 12.9 µM | [2][7] |

| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | [2][7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: Experimental Workflow for P2Y1 Antagonist Characterization.

Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.[1]

1. Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay using a radiolabeled P2Y1 antagonist, such as [3H]MRS2279, to determine the binding affinity of unlabeled test compounds like this compound.[1][8][9]

-

Materials:

-

Procedure:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]MRS2279, and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.[1]

-

2. Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, often using a Fluorometric Imaging Plate Reader (FLIPR).[1][10][11][12]

-

Materials:

-

Procedure:

-

Plate the cells in a microplate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist (ADP).

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the this compound solution to the cells and incubate for a specified period.

-

Add the ADP solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.[1]

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]

-

3. ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.[1][6][14]

-

Materials:

-

Freshly drawn human venous blood collected into a sodium citrate (B86180) anticoagulant.

-

ADP (agonist).

-

This compound (antagonist).

-

Saline solution.

-

Platelet aggregometer.

-

-

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C with stirring.

-

Add varying concentrations of this compound to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a fixed concentration of ADP.

-

Record the change in light transmission for several minutes.

-

Determine the percentage of inhibition of aggregation for each concentration of this compound and calculate the IC50 value.

-

Conclusion

This compound is a well-characterized competitive antagonist of the P2Y1 receptor. Its ability to potently and selectively block ADP-mediated platelet activation underscores its therapeutic potential as an anti-thrombotic agent.[1][5][15] The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and hemostasis.

References

- 1. benchchem.com [benchchem.com]

- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]

- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Binding Affinity of MRS-2179 to the P2Y1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MRS-2179, a potent and selective competitive antagonist for the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. As such, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents.[1] This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and elucidates the associated P2Y1 signaling pathway.

Quantitative Pharmacology of this compound

This compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) has been extensively characterized as a competitive antagonist of the P2Y1 receptor.[1][2][3] Its binding affinity has been determined across various species and assay types, consistently demonstrating its potency. The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant P2Y1 receptor antagonists.

| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| This compound | Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 nM | [1][4] |

| This compound | Human | Functional Assay | KB | 100 nM | [1][2][3] |

| This compound | Turkey | Inositol (B14025) Phosphate Accumulation | pA2 | 6.99 | [1] |

| This compound | Turkey | Inositol Phosphate Accumulation | Kb | 102 nM | [1] |

| MRS2500 | Human | Radioligand Binding | Ki | 0.78 nM | [1] |

| MRS2500 | Human | Platelet Aggregation | IC50 | 0.95 nM | [1] |

| A3P5P | Turkey | Inositol Phosphate Accumulation | pKB | 6.46 | [1] |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, couples to Gq/11 G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers then trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively.[5][6] This cascade culminates in various cellular responses, including platelet shape change and aggregation.[7]

Experimental Protocols

Accurate characterization of P2Y1 receptor antagonists like this compound relies on detailed and robust experimental methodologies. The following sections provide step-by-step protocols for key assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabeled test compounds, such as this compound, by measuring their ability to displace a radiolabeled P2Y1 antagonist, like [3H]MRS2500.[1]

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells, human astrocytoma cells).[1]

-

[3H]MRS2500 (radioligand).[1]

-

Unlabeled test compound (e.g., this compound).[1]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[1][8]

-

Wash buffer (ice-cold).[1]

-

Glass fiber filters (e.g., Whatman GF/C).[1]

-

96-well filter plates.[1]

-

Vacuum filtration manifold.[1]

-

Scintillation counter.[1]

-

Scintillation cocktail.[1]

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[1]

-

In a 96-well plate, add the following in order:

-

100 µL of membrane suspension.

-

50 µL of binding buffer with or without the unlabeled test compound at various concentrations.

-

50 µL of [3H]MRS2500 at a fixed concentration (typically at or below its Kd value).[1]

-

-

To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).[1]

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[1]

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.[1]

-

Quantify the radioactivity bound to the filters using a scintillation counter.[1]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay (FLIPR)

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Materials:

-

Cells stably expressing the P2Y1 receptor (e.g., CHO or 1321N1 cells).[9]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2Y1 receptor agonist (e.g., ADP).

-

P2Y1 receptor antagonist (e.g., this compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

FLIPR instrument.

Procedure:

-

Plate the P2Y1-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add various concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.

-

Place the plate in the FLIPR instrument.

-

Initiate fluorescence reading and add a fixed concentration of the agonist (ADP) to all wells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal.

-

Calculate the IC50 value for the antagonist from the concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its binding affinity, with Ki and KB values in the range of 84-100 nM, makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor.[1][2][3][4] The detailed experimental protocols provided herein serve as a guide for researchers aiming to further explore the pharmacology of P2Y1 antagonists and their therapeutic potential, particularly in the context of anti-thrombotic drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of MRS-2179: A Technical Guide to its Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data and best practices concerning the solubility and stability of MRS-2179, a selective P2Y1 receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO). While specific quantitative data for this compound in DMSO is not extensively published, this document synthesizes known information about its properties and offers guidance based on general principles for handling nucleotide analogs.

Core Data Summary

Solubility Profile

While specific solubility limits in DMSO are not published, several suppliers offer this compound in a DMSO solution, indicating its solubility in this solvent. The tetrasodium (B8768297) salt of this compound is readily soluble in water.[1][2] This high water solubility is an important consideration for experimental design.

Table 1: Reported Solubility of this compound

| Solvent | Maximum Concentration | Source |

| Water | 50 mM | R&D Systems[1] |

| Water | 100 mM | Cayman Chemical[2] |

| DMSO | Data not available | - |

Stability and Storage Recommendations

The stability of this compound in DMSO is not detailed in published studies. However, general best practices for storing compounds in DMSO are crucial to maintain compound integrity. DMSO is hygroscopic and can absorb atmospheric water, which may affect the stability of dissolved compounds.[3] For the solid form of this compound, a stability of at least four years is reported when stored at -20°C.[2] One supplier suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[4]

Table 2: Storage Recommendations for this compound

| Form | Storage Temperature | Recommended Duration | Source |

| Solid | -20°C | ≥ 4 years | Cayman Chemical[2] |

| Stock Solution | -80°C | 6 months | MedChemExpress[4] |

| Stock Solution | -20°C | 1 month | MedChemExpress[4] |

Experimental Protocols

Given the lack of a specific, validated protocol for this compound in DMSO, the following are generalized methodologies based on standard laboratory practices for preparing and storing stock solutions of nucleotide analogs.

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers for biological assays.

Materials:

-

This compound tetrasodium salt (solid)

-

Anhydrous (molecular sieve-dried) DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to start with a concentration lower than the known water solubility (e.g., 10-20 mM) and observe for complete dissolution.

-

Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but caution is advised as heat can degrade the compound.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C, protected from light.

Visualizing the Molecular Context

Understanding the biological target of this compound is crucial for interpreting experimental results. The following diagrams illustrate the P2Y1 receptor signaling pathway and a general workflow for utilizing this compound in a cell-based assay.

Caption: P2Y1 Receptor Signaling Pathway.

The P2Y1 receptor, a G-protein coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP).[5] This activation stimulates the Gq protein, which in turn activates phospholipase C (PLC).[5][6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC).[5][6][7] These signaling events lead to various cellular responses, such as platelet shape change and aggregation.[8] this compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this signaling cascade.

Caption: General Experimental Workflow for this compound.

This logical diagram outlines a typical workflow for studying the effect of this compound on P2Y1 receptor signaling in a cell-based assay. The process begins with the careful preparation of the compound solutions, followed by the experimental treatment of cells, and concludes with the measurement and analysis of the biological response.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MRS-2179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of MRS-2179, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the pharmacological properties of this compound, presents key quantitative data from various in vitro assays, and offers detailed experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

Core Pharmacology of this compound

This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a well-characterized antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] The P2Y1 receptor plays a pivotal role in numerous physiological processes, most notably in platelet aggregation, making it a significant target for the development of anti-thrombotic agents.[1] this compound exerts its effect by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling cascades.[2]

Quantitative Pharmacological Data

The affinity, potency, and selectivity of this compound have been determined through a variety of in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity and Potency of this compound at the P2Y1 Receptor

| Parameter | Species | Assay Type | Value | Reference(s) |

| KB | Human | Functional Assay | 100 nM | |

| KB | Turkey | Inositol (B14025) Phosphate Accumulation | 102 nM | [1][3] |

| Ki | Human | Radioligand Binding ([3H]MRS2279) | 84 nM | [1] |

| Ki | - | - | 100 nM | [4] |

| KB | Human | - | 0.177 µM | [2][5] |

| pA2 | Turkey | Inositol Phosphate Accumulation | 6.99 | [1][3] |

| Kd | Human | Radioligand Binding ([33P]MRS2179) | 109 ± 18 nM | [6][7] |

Table 2: Selectivity Profile of this compound

| Receptor | Parameter | Value | Reference(s) |

| P2X1 | IC50 | 1.15 µM | [3] |

| P2X3 | IC50 | 12.9 µM | [3] |

| P2X2 | - | Selective | [3] |

| P2X4 | - | Selective | [3] |

| P2Y2 | - | Selective | [3] |

| P2Y4 | - | Selective | [3] |

| P2Y6 | - | Selective | [3] |

Signaling Pathway and Mechanism of Action

The P2Y1 receptor primarily couples to Gq/11 G-proteins.[1] Upon activation by ADP, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and activate protein kinase C (PKC), respectively.[1][8] This cascade of events culminates in cellular responses such as platelet shape change and aggregation.[1][6] this compound competitively antagonizes the P2Y1 receptor, thereby inhibiting these downstream effects.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

MRS-2179: A Comprehensive Technical Guide to a Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS-2179, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key mediator in various physiological processes, most notably platelet aggregation and thrombosis. Consequently, antagonism of this receptor represents a significant therapeutic strategy for the development of novel anti-thrombotic agents. This document details the chemical properties and quantitative pharmacology of this compound, offers comprehensive protocols for key experimental assays, and elucidates the P2Y1 receptor signaling pathway.

Introduction

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a multitude of cellular functions. The P2Y receptor family, a class of GPCRs, are central to these processes. Among them, the P2Y1 receptor is predominantly expressed on platelets, where its activation by ADP initiates platelet shape change and aggregation, critical early events in thrombus formation.[1][2]

This compound, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate, has emerged as a valuable pharmacological tool for investigating P2Y1 receptor function.[3] Its high selectivity and competitive mechanism of action make it an ideal candidate for studying the physiological and pathological roles of the P2Y1 receptor and for serving as a lead compound in the development of new antiplatelet therapies.[4]

Chemical and Physical Properties

This compound is a synthetic analog of adenosine diphosphate. Its chemical structure and properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium (B8768297) salt | [3] |

| Molecular Formula | C11H13N5O9P2Na4 | [5] |

| Molecular Weight | 513.16 Da | [5] |

| CAS Number | 1454889-37-2 | [5] |

| Purity | ≥98% (HPLC) | [3][5] |

| Solubility | Soluble in water to 50 mM | [3][5] |

| Storage | Store at -20°C | [5] |

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. It acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[5]

Binding Affinity and Potency

The following table summarizes the key quantitative parameters that define the affinity and potency of this compound for the P2Y1 receptor.

| Parameter | Species | Value | Assay Type | Reference(s) |

| Ki | Human | 100 nM | Radioligand Binding | |

| KB | Human | 100 nM | Functional Assay | [5] |

| KB | Turkey | 102 nM | Inositol (B14025) Phosphate Accumulation | [6] |

| pA2 | Turkey | 6.99 | Inositol Phosphate Accumulation | [6] |

| Kd | Human Platelets | 109 ± 18 nM | Radioligand Binding ([33P]MRS2179) | [7][8] |

Receptor Selectivity

A critical attribute of a pharmacological tool is its selectivity for the intended target. This compound demonstrates high selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes.

| Receptor Subtype | IC50 (μM) | Reference(s) |

| P2X1 | 1.15 | [5] |

| P2X3 | 12.9 | [5] |

| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity at concentrations up to 100 µM | [5] |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq, initiating a downstream signaling cascade.

Figure 1: P2Y1 Receptor Signaling Pathway.

Activation of Phospholipase C (PLC) by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, culminates in various cellular responses, including platelet shape change and the initial phase of aggregation.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of P2Y1 receptor antagonists like this compound. The following sections provide step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the P2Y1 receptor using a radiolabeled antagonist.

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).

-

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [33P]MRS2179).[6][7]

-

Unlabeled test compound (this compound).

-

Binding buffer (e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl2).[6]

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Unlabeled this compound at various concentrations (for competition curve) or a high concentration of a known P2Y1 antagonist for non-specific binding determination.

-

Radiolabeled antagonist at a fixed concentration (typically at or below its Kd value).[6]

-

Membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at 4°C for 15-60 minutes with gentle agitation to reach equilibrium.[6]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration, a direct consequence of P2Y1 receptor activation.

Materials:

-

Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 agonist (e.g., ADP or 2-MeSADP).

-

P2Y1 antagonist (this compound).

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader.

-

Black-walled, clear-bottom 96-well or 384-well plates.

Procedure:

-

Seed the P2Y1-expressing cells into the microplates and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the this compound solution to the cells and incubate for a specified period.

-

Add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.

ADP-Induced Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor antagonism on platelet function.

Materials:

-

Freshly drawn human venous blood collected into sodium citrate (B86180) anticoagulant.

-

ADP (agonist).

-

This compound.

-

Saline solution.

-

Platelet aggregometer.

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[5]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[5]

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add this compound or a vehicle control to the PRP and incubate for a few minutes.

-

Add a specific concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.[5]

-

The inhibitory effect of this compound is quantified by the reduction in the maximum aggregation response compared to the vehicle control.

In Vivo Applications

In vivo studies have corroborated the anti-thrombotic potential of this compound. Intravenous administration of this compound in animal models has been shown to inhibit ADP-induced platelet aggregation ex vivo and prolong bleeding time.[7][8] Furthermore, in models of localized arterial and venous thrombosis, treatment with this compound significantly reduced thrombus formation.[3] These findings underscore the critical role of the P2Y1 receptor in thrombosis and highlight the therapeutic promise of selective P2Y1 antagonists.

Conclusion

This compound is a potent, selective, and competitive antagonist of the P2Y1 receptor. Its well-characterized pharmacological profile makes it an indispensable tool for research in purinergic signaling, hemostasis, and thrombosis. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro characterization of this compound and other P2Y1 antagonists. The demonstrated in vivo efficacy of this compound in preventing thrombosis validates the P2Y1 receptor as a promising target for the development of novel antiplatelet drugs.

Figure 3: Principle of Competitive Antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of MRS-2179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate its application in research and drug development.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a pivotal role in various physiological processes, most notably the initiation of platelet aggregation.[1] Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in cellular responses such as platelet shape change and aggregation.[1] The critical role of the P2Y1 receptor in the early phase of platelet aggregation makes it a prime target for the development of antiplatelet therapies.[1]

Quantitative Pharmacology of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, establishing it as a highly selective antagonist for the P2Y1 receptor. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound at the P2Y1 Receptor

| Parameter | Value | Species/System | Reference |

| Ki | 100 nM | Not Specified | |

| KB | 100 nM | Not Specified | |

| KB | 102 nM | Turkey | [2] |

| KB | 0.177 µM | Human | [3][4] |

| Kd | 109 ± 18 nM | Human Platelets | [5][6] |

| pA2 | 6.99 | Turkey | [2] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor Subtype | IC50 (µM) | Reference |

| P2X1 | 1.15 | [2] |

| P2X3 | 12.9 | [2] |

| P2X2 | Inactive | [2] |

| P2X4 | Inactive | [2] |

| P2Y2 | Inactive | [2] |

| P2Y4 | Inactive | [2] |

| P2Y6 | Inactive | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its effect by competitively blocking the binding of the endogenous agonist ADP to the P2Y1 receptor.[7] This prevents the conformational change in the receptor necessary to activate the downstream Gq/11 signaling pathway, thereby inhibiting the mobilization of intracellular calcium and subsequent cellular responses.

In Vitro and In Vivo Effects

Inhibition of Platelet Aggregation

This compound effectively inhibits ADP-induced platelet shape change and aggregation.[5] It does not, however, affect the ADP-induced inhibition of adenylyl cyclase, which is mediated by the P2Y12 receptor.[5] This highlights its selectivity for the P2Y1 receptor-mediated pathway.

In Vivo Efficacy

Intravenous administration of this compound in animal models has been shown to inhibit ex vivo platelet aggregation in response to ADP and prolong bleeding time.[5][6] Furthermore, studies have indicated that this compound can inhibit neointima formation in vein grafts by regulating the proliferation and migration of vascular smooth muscle cells and reducing inflammatory cytokine secretion.[8] It has also been shown to suppress microglial activation in a rat model of traumatic brain injury.[9][10]

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the P2Y1 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the P2Y1 receptor

-

Radiolabeled P2Y1 antagonist (e.g., [³³P]this compound or [³H]MRS-2500)

-

Unlabeled test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Materials:

-

Cells expressing the P2Y1 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

P2Y1 agonist (e.g., ADP or 2-MeSADP)

-

P2Y1 antagonist (e.g., this compound)

-

FLIPR instrument

Procedure:

-

Seed cells into a microplate and culture overnight.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the antagonist (this compound) to the cells and incubate.

-

Add a fixed concentration of the agonist to stimulate the P2Y1 receptor.

-

Monitor the change in fluorescence over time using the FLIPR instrument.

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated.[1]

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.[1]

Materials:

-

Freshly drawn human venous blood (anticoagulated with sodium citrate)

-

ADP

-

P2Y1 antagonist (e.g., this compound)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging whole blood at low speed.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at high speed (used as a reference).

-

Pre-incubate the PRP with either the antagonist (this compound) or vehicle.

-

Add ADP to the PRP to induce aggregation.

-

Monitor the change in light transmission through the PRP using a platelet aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

-

The inhibitory effect of the antagonist is quantified by the reduction in the aggregation response compared to the vehicle control.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its ability to effectively block ADP-mediated platelet activation and other P2Y1-dependent cellular processes makes it an invaluable tool for studying purinergic signaling and a promising lead compound for the development of novel therapeutics, particularly in the fields of thrombosis, inflammation, and neurological injury.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MRS-2179: A Technical Guide for Studying Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MRS-2179, a potent and selective antagonist of the P2Y1 receptor. This document details the core principles of its mechanism of action, provides a summary of its quantitative data, outlines detailed experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.

Introduction to this compound

This compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic organic molecule that acts as a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2] P2Y1 is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[3][4] Its ability to potently and selectively block ADP-induced platelet shape change and aggregation makes it an invaluable tool for studying purinergic signaling and a lead compound in the development of novel antithrombotic therapies.[5][6]

Mechanism of Action

This compound functions as a competitive antagonist at the P2Y1 receptor. This means it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade. The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to physiological responses such as platelet shape change and aggregation. This compound effectively blocks these downstream events by preventing the initial receptor activation.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its pharmacological profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium (B8768297) salt |

| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄[1] |

| Molecular Weight | 513.16 g/mol [1] |

| Solubility | Soluble in water to 50 mM[1] |

| Purity | ≥98%[1] |

| Storage | Store at -20°C[1] |

Table 2: Pharmacological Profile of this compound

| Parameter | Species/System | Value | Reference(s) |

| Kᵢ (Binding Affinity) | Human P2Y1 Receptor | 84 nM | [5] |

| Kₑ (Equilibrium Dissociation Constant) | Human Platelets ([³³P]this compound) | 109 ± 18 nM | [6] |

| Kₑ (Equilibrium Dissociation Constant) | Competitive Antagonist at P2Y1 Receptors | 100 nM | [1][2] |

| IC₅₀ (Platelet Aggregation) | ADP-induced human platelet aggregation | Potent inhibitor (specific value varies with ADP concentration) | [5] |

| IC₅₀ (Selectivity) | P2X1 Receptor | 1.15 µM | [1][2] |

| IC₅₀ (Selectivity) | P2X3 Receptor | 12.9 µM | [1][2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Effect | Reference(s) |

| Mouse (Thromboembolism) | Intravenous injection | Increased resistance to thromboembolism | [4] |

| Mouse (Arterial Thrombosis) | Intravenous injection | Significantly increased time to thrombus formation | [7] |

| Rat (Venous Thrombosis) | Intravenous injection | Slightly but significantly inhibited venous thrombosis | [7] |

| Rat/Mouse (Bleeding Time) | Intravenous injection | Prolonged bleeding time | [6][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound in studying purinergic signaling.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate.

-

This compound stock solution.

-

Adenosine diphosphate (ADP) solution.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add this compound at the desired final concentration (e.g., a range from 1 nM to 100 µM) or vehicle control and incubate for 2-5 minutes. A concentration of 20µM has been shown to be effective at inhibiting ADP-induced aggregation.[3]

-

Initiate aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the vehicle control. IC₅₀ values can be calculated from concentration-response curves.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

-

Cells expressing the P2Y1 receptor (e.g., HEK293 cells, primary astrocytes).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

This compound stock solution.

-

Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.

-

Remove the culture medium and add the loading solution to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay:

-

Place the cell plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations and incubate for a specified time (e.g., 10-20 minutes).

-

Add the P2Y1 agonist at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the P2Y1 receptor.

Materials:

-

Membrane preparations from cells overexpressing the P2Y1 receptor.

-

Radiolabeled P2Y1 antagonist (e.g., [³³P]this compound or [³H]MRS2500).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Vacuum filtration manifold and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for characterizing P2Y1 antagonists like this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Role of P2Y1 Receptors with MRS-2179: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2Y1 receptor, a critical component in purinergic signaling, and the utility of its selective antagonist, MRS-2179, in elucidating its function. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in a multitude of physiological processes, most notably platelet aggregation, and is a significant target for therapeutic intervention.[1]

The P2Y1 Receptor and its Antagonist this compound

The P2Y1 receptor is integral to cellular signaling in various tissues, including platelets, the central nervous system, the heart, and endothelial cells.[2] Its activation by ADP initiates a cascade of intracellular events crucial for physiological responses.[2] this compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent and selective competitive antagonist of the P2Y1 receptor.[1] Its ability to specifically block the effects of ADP at this receptor makes it an invaluable tool for studying P2Y1-mediated pathways and for the development of novel antithrombotic agents.[1][3]

Quantitative Pharmacology of P2Y1 Antagonists

The affinity and potency of this compound and other P2Y1 receptor antagonists are critical parameters for their use in research and drug development. The following table summarizes key quantitative data for these compounds.

| Compound | Receptor Target | Assay Type | Parameter | Value | Species | Reference |

| This compound | P2Y1 | Radioligand Binding | KB | 100 nM | Human | [4] |

| This compound | P2Y1 | Radioligand Binding | KB | 0.177 µM | Not Specified | [5] |

| This compound | P2Y1 | Radioligand Binding | Ki | 100 nM | Human | |

| This compound | P2X1 | Functional Assay | IC50 | 1.15 µM | Not Specified | [4] |

| This compound | P2X3 | Functional Assay | IC50 | 12.9 µM | Not Specified | [4] |

| MRS-2500 | P2Y1 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| MRS-2279 | P2Y1 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

P2Y1 Receptor Signaling Pathways

The P2Y1 receptor primarily couples to Gq/11 G-proteins.[1] Upon activation by ADP, this coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses.[1][2][7]

Recent studies have also indicated that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist. This compound has been shown to act as an inverse agonist, abolishing this constitutive activation.[6]

Experimental Protocols for Investigating P2Y1 Receptors with this compound

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor function and the effects of antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabeled compounds, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.[1]

Materials:

-

P2Y1 receptor membrane preparation

-

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)

-

Unlabeled test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Materials:

-

Cells expressing the P2Y1 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

P2Y1 receptor agonist (e.g., ADP)

-

P2Y1 receptor antagonist (e.g., this compound)

-

FLIPR instrument

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a plate with the P2Y1 antagonist at various concentrations and another plate with the P2Y1 agonist.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the antagonist solution to the cells and incubate for a specified period.

-

Add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]

Physiological and Pathophysiological Roles of the P2Y1 Receptor

The P2Y1 receptor is implicated in a wide array of physiological and pathophysiological processes, making it a subject of intense research.

Hemostasis and Thrombosis

The P2Y1 receptor plays a pivotal role in hemostasis and thrombosis.[6][8] ADP, released from dense granules of activated platelets, acts on both P2Y1 and P2Y12 receptors to induce full platelet aggregation.[6] The P2Y1 receptor is responsible for the initial shape change and weak, reversible aggregation of platelets.[6][8] Studies using P2Y1-null mice and P2Y1 antagonists like this compound have demonstrated that inhibition of this receptor leads to increased resistance to thrombosis.[3][8][9] This makes the P2Y1 receptor a promising target for the development of new antithrombotic drugs with a potentially lower bleeding risk compared to existing therapies.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 7. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A platelet target for venous thrombosis? P2Y1 deletion or antagonism protects mice from vena cava thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS-2179: A Technical Guide to its Biological Activity as a P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial studies on the biological activity of MRS-2179, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the quantitative pharmacology of this compound, provides detailed experimental protocols for its characterization, and elucidates the P2Y1 signaling pathway it modulates.

Core Biological Activity

This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a well-characterized antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3] Its primary biological effect is the inhibition of ADP-mediated physiological processes, most notably platelet aggregation.[1][4][5] By competitively blocking the P2Y1 receptor, this compound prevents the initial shape change and transient aggregation of platelets, which are critical early events in thrombus formation.[3][4][5][6]

The antagonism of the P2Y1 receptor by this compound has been demonstrated to have therapeutic potential in the context of thrombosis-related conditions.[1][5][7] Beyond its effects on platelets, studies have shown that this compound can influence the phenotype of smooth muscle cells, suggesting a role in limiting intimal hyperplasia.[7] Furthermore, it has been observed to suppress microglial activation in models of traumatic brain injury, indicating potential anti-inflammatory effects in the central nervous system.[8][9]

Quantitative Pharmacological Data

The affinity and potency of this compound for the P2Y1 receptor have been determined through various in vitro assays. The following tables summarize the key quantitative parameters, providing a comparative overview of its pharmacological profile.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Species/System | Reference |

| KB | 100 nM | Not Specified | [10] |

| Ki | 100 nM | Not Specified | [11] |

| Kd | 109 ± 18 nM | Human Platelets | [2][5][6] |

| Binding Sites/Platelet | 134 ± 8 | Human Platelets | [2][3][5][6] |

Table 2: Functional Inhibitory Activity of this compound

| Parameter | Value | Assay | Species/System | Reference |

| IC50 | 1.15 µM | P2X1 Inhibition | Not Specified | [10] |

| IC50 | 12.9 µM | P2X3 Inhibition | Not Specified | [10] |

| Optimal Concentration | 20 µM | ADP-induced Platelet Aggregation | Human Blood | [4] |

Note: this compound is selective for the P2Y1 receptor over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled test compounds like this compound for the P2Y1 receptor.[1]

Materials:

-

P2Y1 receptor membrane preparation (from cells or tissues expressing the receptor)

-

Radiolabeled P2Y1 antagonist (e.g., [³³P]MRS2179 or [³H]MRS2500)[1][2]

-

Unlabeled test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)[1]

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[1]

-

In a 96-well plate, add the membrane suspension, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled test compound. For non-specific binding, add a high concentration of an unlabeled P2Y1 antagonist.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.[1][4]

Materials:

-

Freshly drawn human venous blood collected into an anticoagulant (e.g., sodium citrate).[1]

-

ADP (agonist)

-

P2Y1 antagonist (e.g., this compound)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[1]

-

Adjust the platelet count in the PRP with PPP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a cuvette with PRP in the aggregometer and allow it to stabilize at 37°C with stirring.

-

Add the P2Y1 antagonist (this compound) or vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The inhibitory effect of the antagonist is determined by the reduction in the maximum aggregation response compared to the control.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1][12]

Materials:

-

Cells expressing the P2Y1 receptor (e.g., cultured cell line or primary cells)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

P2Y1 agonist (e.g., ADP)

-

P2Y1 antagonist (e.g., this compound)

-

FLIPR instrument

Procedure:

-

Seed the P2Y1-expressing cells into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight.[1]

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[1]

-

Wash the cells with assay buffer to remove excess dye.[1]

-

Prepare a plate with the P2Y1 antagonist at various concentrations and another plate with the P2Y1 agonist.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

The FLIPR instrument will then add the antagonist solution to the cells, and after a specified incubation period, add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Bio-Techne [bio-techne.com]

- 11. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for MRS-2179 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, cell proliferation, and migration. As such, this compound serves as a valuable tool for investigating P2Y1 receptor signaling and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, proliferation, and key signaling pathways.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Type/System | Notes |

| KB | 100 nM | P2Y1 Receptors | Competitive antagonist activity.[1] |

| IC50 (P2X1) | 1.15 µM | P2X1 Receptors | Demonstrates selectivity over P2X receptors.[1] |

| IC50 (P2X3) | 12.9 µM | P2X3 Receptors | Demonstrates selectivity over P2X receptors.[1] |